

5-Iodo-1H-indazol-3-amine CAS number and molecular weight

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Compound of Interest

Compound Name: **5-Iodo-1H-indazol-3-amine**

Cat. No.: **B1319777**

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Technical Guide: 5-Iodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-1H-indazol-3-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a representative synthetic protocol, and explores its role as a scaffold for developing therapeutic agents, particularly in oncology.

Core Compound Data

The fundamental chemical and physical properties of **5-Iodo-1H-indazol-3-amine** are summarized below. These data are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Parameter	Value	Reference
CAS Number	88805-76-9	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ IN ₃	[1] [3]
Molecular Weight	258.96 g/mol or 259.05 g/mol	[1] [3]
Canonical SMILES	C1=CC2=C(C=C1I)NN=C2N	
InChI	InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H, (H3,9,10,11)	
Appearance	Off-white to light yellow powder	
Purity	Typically >95%	[3]

Synthesis and Experimental Protocols

The synthesis of substituted 1H-indazol-3-amines often proceeds via the cyclization of a substituted 2-fluorobenzonitrile with hydrazine. While a specific protocol for the 5-iodo derivative is not readily available in the public domain, a representative procedure for the analogous 5-bromo-1H-indazol-3-amine is detailed below. This protocol can be adapted by starting with 2-fluoro-5-iodobenzonitrile.

Representative Synthesis of a 5-Halo-1H-indazol-3-amine

A general synthetic procedure for similar compounds involves the reflux of a 2-fluorobenzonitrile derivative with hydrazine hydrate.[\[5\]](#)

Materials:

- 2-Fluoro-5-iodobenzonitrile
- Hydrazine hydrate (80% solution)
- Ethanol (or other suitable solvent)

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- To a solution of 2-fluoro-5-iodobenzonitrile in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.
- Heat the reaction mixture to reflux and maintain for a period of 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[\[5\]](#)
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash with a small amount of cold solvent.
- Purify the crude product by recrystallization from an appropriate solvent system to yield the final **5-Iodo-1H-indazol-3-amine**.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Significance and Therapeutic Potential

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial

properties.^[5] The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment for kinase inhibitors, a major class of anti-cancer drugs.^[5]

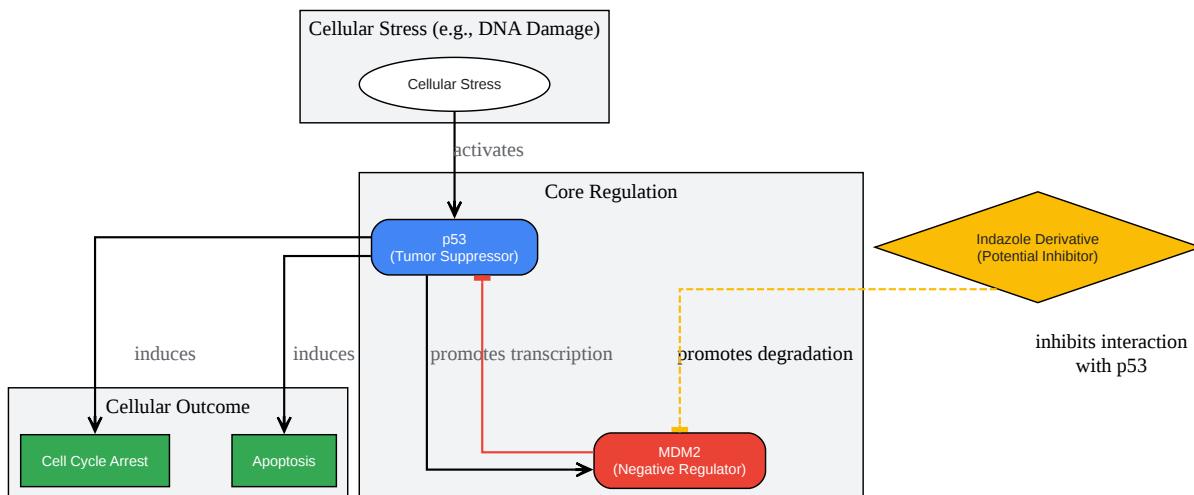
Derivatives of 1H-indazole-3-amine have shown promising results as anti-proliferative agents against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell lines.^[5]

Mechanism of Action and Signaling Pathways

Studies on derivatives of 1H-indazole-3-amine suggest that their anti-cancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Two key signaling pathways implicated are the p53/MDM2 pathway and the Bcl-2 family-regulated apoptotic pathway.^[5]

p53/MDM2 Signaling Pathway:

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.^{[6][7][8]} MDM2 is a negative regulator of p53, targeting it for degradation.^{[6][8][9]} Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. It is hypothesized that certain indazole derivatives may interfere with this interaction, thereby promoting cancer cell death.

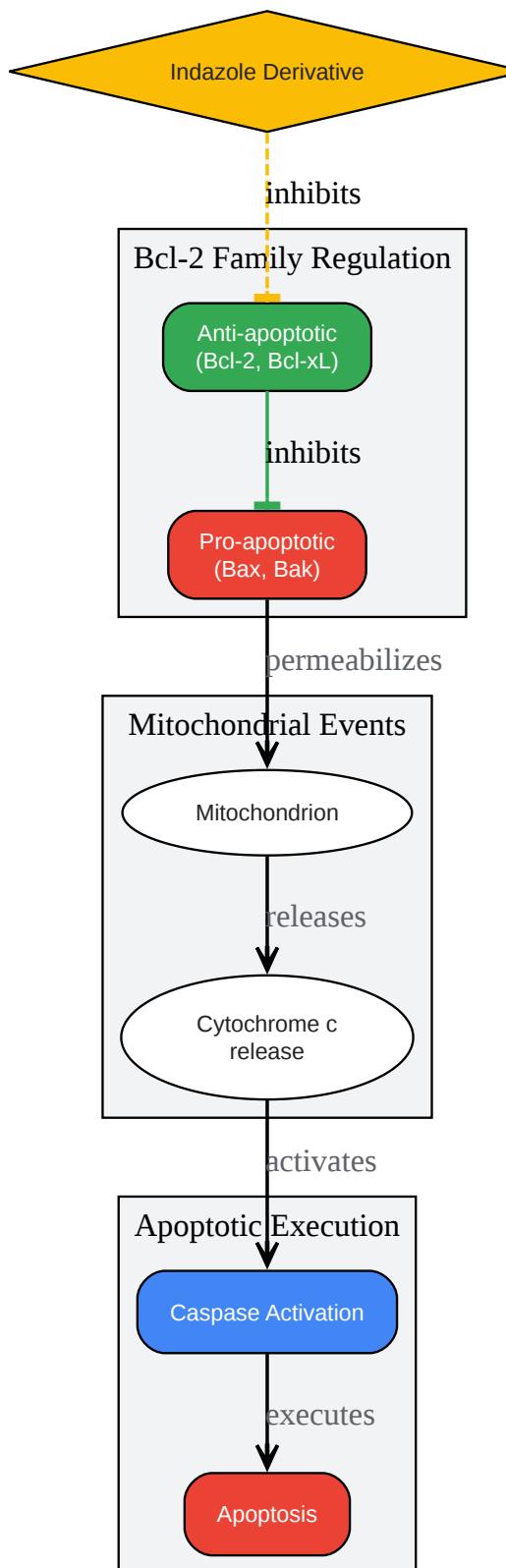


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Caption: The p53/MDM2 signaling pathway and potential intervention by indazole derivatives.

Bcl-2 Family Apoptotic Pathway:

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.^{[10][11][12]} This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate.^{[10][12]} Some anti-cancer agents work by either inhibiting the anti-apoptotic Bcl-2 proteins or by activating the pro-apoptotic members, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation, ultimately resulting in apoptosis. Indazole derivatives may modulate the activity of Bcl-2 family members to induce apoptosis in cancer cells.



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Caption: The Bcl-2 family-regulated apoptotic pathway and potential modulation by indazole derivatives.

Conclusion

5-Iodo-1H-indazol-3-amine is a valuable building block for the synthesis of novel bioactive molecules. Its utility is underscored by the established importance of the indazole scaffold in drug discovery. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to explore the full therapeutic potential of this class of compounds, particularly in the development of targeted anti-cancer therapies. The modulation of key signaling pathways such as the p53/MDM2 and Bcl-2 pathways represents a promising avenue for future research.

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